Shape Complementarity: Cyclopropyl Outperforms Ethyl, Cyclobutyl, and Isopropyl in BCL6 Binding
In a study optimizing BCL6 inhibitors, the introduction of a cyclopropyl group (as a substituent analogous to the core structure of 1-cyclopropylpropan-2-ol) provided the optimal shape complementarity for a triangular hydrophobic subpocket adjacent to Val18 [1]. This was quantitatively compared to analogs with ethyl, cyclobutyl, and isopropyl substituents. The cyclopropyl derivative (compound 11a) demonstrated superior biochemical activity, with the other substituents causing an 8- to 55-fold reduction in activity in a TR-FRET assay [1]. This highlights the critical role of the cyclopropyl ring's unique geometry in achieving potent target engagement.
| Evidence Dimension | Biochemical activity (TR-FRET assay) |
|---|---|
| Target Compound Data | Cyclopropyl analog (11a) provides optimal activity |
| Comparator Or Baseline | Ethyl (11b), Cyclobutyl (11c), and Isopropyl (11d) analogs |
| Quantified Difference | 8- to 55-fold reduction in activity for comparator analogs compared to cyclopropyl analog |
| Conditions | Biochemical TR-FRET assay with BCL6 BTB domain |
Why This Matters
This data provides a direct, quantitative rationale for selecting a cyclopropyl-containing building block over larger or smaller alkyl/cycloalkyl alternatives to achieve optimal target engagement and potency in drug discovery programs.
- [1] Davis, O. A., Cheung, K. J., Brennan, A., Lloyd, M. G., Rodrigues, M. J., Pierrat, O. A., ... & Hoelder, S. (2022). Optimizing Shape Complementarity Enables the Discovery of Potent Tricyclic BCL6 Inhibitors. Journal of Medicinal Chemistry, 65(12), 8169-8190. View Source
